
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyloxy)acetamide is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activities associated with this compound, including its antitumor, anti-inflammatory, and antibacterial properties, supported by relevant data and case studies.
The molecular formula of the compound is C18H20N4O, with a molecular weight of 312.38 g/mol. Its structure features a pyrazole moiety linked to a pyrimidine ring, which is known to enhance biological activity through various mechanisms.
Property | Value |
---|---|
Molecular Formula | C18H20N4O |
Molecular Weight | 312.38 g/mol |
LogP | 3.7168 |
Polar Surface Area | 42.863 Ų |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor effects due to their ability to inhibit key oncogenic pathways. For instance, compounds similar to this compound have shown inhibitory activity against BRAF(V600E) and EGFR kinases, which are critical in various cancers.
Case Study:
In vitro studies demonstrated that derivatives targeting the BRAF(V600E) mutation resulted in reduced cell proliferation in melanoma cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting the compound's potential as a targeted therapy for specific cancer types .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Research Findings:
In a study investigating inflammatory responses in macrophages, this compound significantly reduced nitric oxide production induced by lipopolysaccharides (LPS), suggesting its utility in treating inflammatory diseases .
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have been well-documented. This compound has shown effectiveness against various bacterial strains.
Case Study:
In vitro assays revealed that this compound exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity, leading to cell lysis .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be attributed to its structural features:
- Pyrazole Ring : Enhances interaction with biological targets.
- Pyrimidine Moiety : Provides additional binding sites for enzyme inhibition.
- Tolyloxy Group : Contributes to lipophilicity and membrane permeability.
Eigenschaften
IUPAC Name |
N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-6-4-5-7-15(12)25-10-18(24)21-16-9-17(20-11-19-16)23-14(3)8-13(2)22-23/h4-9,11H,10H2,1-3H3,(H,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPGPABSWRTWHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=NC=N2)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.